The synthesis of Zelasudil involves complex organic chemistry techniques. The compound's molecular formula is C22H21F2N7O, with a molecular weight of approximately 437.45 g/mol . The synthesis typically begins with the formation of key intermediates, followed by coupling reactions to construct the final structure. Specific methods include:
The technical details of these methods are proprietary but generally follow established protocols in medicinal chemistry for similar compounds.
Zelasudil undergoes various chemical reactions that are crucial for its activity as a ROCK2 inhibitor. These reactions primarily involve:
The precise reaction mechanisms are still under investigation but are essential for understanding its pharmacodynamics.
Zelasudil acts primarily by inhibiting ROCK2, which is integral in various cellular processes related to fibrosis. The mechanism involves:
Data from preclinical studies indicate that Zelasudil significantly reduces collagen deposition in lung tissue models, showcasing its potential effectiveness in treating fibrotic diseases .
Zelasudil exhibits several notable physical and chemical properties:
These properties are crucial for understanding the drug's pharmacokinetics and formulation strategies .
Zelasudil's primary applications lie in the treatment of fibrotic diseases. Current research focuses on:
Additionally, ongoing studies explore its potential use in other conditions such as graft versus host disease and pancreatic ductal adenocarcinoma .
CAS No.: 60537-65-7
CAS No.: 31063-33-9
CAS No.: 35523-89-8
CAS No.:
CAS No.: 61607-82-7
CAS No.: 62453-16-1